Palmostatin B vs. ML348 and ML349: NRAS-Mutant Melanoma Cell Viability
Palmostatin B is differentiated from the isoform-selective APT inhibitors ML348 (APT1-selective) and ML349 (APT2-selective) by its ability to reduce cell viability in NRAS-mutant melanoma lines. In a head-to-head study, Palmostatin B produced a dose-dependent reduction in cell viability across a panel of NRAS-mutant melanoma cell lines, whereas siRNA-mediated knockdown of APT1 or APT2, or pharmacological inhibition with ML348 or ML349, did not down-regulate NRAS signaling or decrease cell viability [1]. This functional outcome is directly attributable to the dual APT1/APT2 inhibitory profile of Palmostatin B, which is not replicated by either single-isoform inhibitor.
| Evidence Dimension | Dose-dependent reduction in NRAS-mutant melanoma cell viability |
|---|---|
| Target Compound Data | Dose-dependent reduction observed (exact IC50 values cell-line-dependent; significant viability loss at low micromolar concentrations) |
| Comparator Or Baseline | ML348 (APT1-selective Ki = 300 nM) and ML349 (APT2-selective Ki = 120–230 nM): no significant reduction in cell viability or NRAS signaling downregulation in the same NRAS-mutant melanoma panel |
| Quantified Difference | Qualitative yes/no functional divergence: Palmostatin B reduces viability; ML348 and ML349 do not, despite single-isoform target engagement. |
| Conditions | NRAS-mutant melanoma cell lines; pharmacological inhibition and siRNA knockdown; cell viability and NRAS downstream signaling assays |
Why This Matters
Procurement of ML348 or ML349 for NRAS-mutant melanoma viability studies will yield a false-negative result; only Palmostatin B produces the dual-isoform engagement phenotype required for this application.
- [1] Vujic, I., et al. (2016). Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and ML349 have different effects on NRAS mutant melanoma cells. Oncotarget, 7(6), 7297–7306. View Source
